molecular formula C20H16N4O B11534119 6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11534119
M. Wt: 328.4 g/mol
InChI Key: YHJXDXFMHZFIIC-UHFFFAOYSA-N
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Description

6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . This reaction is usually carried out under mild conditions and can be catalyzed by various catalysts such as choline chloride-based thiourea .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of environmentally friendly catalysts and solvents, such as water, is preferred to ensure sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

6-amino-4-(4-methylphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H16N4O/c1-12-7-9-13(10-8-12)16-15(11-21)19(22)25-20-17(16)18(23-24-20)14-5-3-2-4-6-14/h2-10,16H,22H2,1H3,(H,23,24)

InChI Key

YHJXDXFMHZFIIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N

Origin of Product

United States

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